molecular formula C13H12ClFN2O3 B019492 Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- CAS No. 102613-21-8

Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro-

Cat. No. B019492
M. Wt: 298.7 g/mol
InChI Key: CMRUJPPNOZNWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound, also known as CECF, is a fluorinated uracil derivative that has been synthesized using various methods. The purpose of

Mechanism Of Action

The mechanism of action of Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition can lead to the interruption of cell proliferation and ultimately cell death.

Biochemical And Physiological Effects

Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- has been found to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the activity of thymidylate synthase, as mentioned earlier. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- in lab experiments is its potential as a therapeutic agent. Its antitumor, antiviral, and antibacterial activities make it a promising candidate for drug development. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

For research include further investigation of its mechanism of action, exploration of its potential as a combination therapy, determination of its toxicity and safety profile, and clinical trials to evaluate its efficacy as a therapeutic agent.

Synthesis Methods

Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- can be synthesized using different methods. One of the most common methods is the reaction of 3-(3-chloro-4-ethoxybenzyl)-5-fluorouracil with potassium carbonate in dimethylformamide. This method has been reported to yield high purity and good yield of the desired compound.

Scientific Research Applications

Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- has been studied for its potential applications in the pharmaceutical industry. It has been reported to have antitumor, antiviral, and antibacterial activities. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against herpes simplex virus and influenza virus.

properties

CAS RN

102613-21-8

Product Name

Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro-

Molecular Formula

C13H12ClFN2O3

Molecular Weight

298.7 g/mol

IUPAC Name

3-[(3-chloro-4-ethoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H12ClFN2O3/c1-2-20-11-4-3-8(5-9(11)14)7-17-12(18)10(15)6-16-13(17)19/h3-6H,2,7H2,1H3,(H,16,19)

InChI Key

CMRUJPPNOZNWTJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl

Other CAS RN

102613-21-8

synonyms

3-[(3-chloro-4-ethoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione

Origin of Product

United States

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